molecular formula C29H55N7O8 B14231747 L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- CAS No. 618856-83-0

L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-

Cat. No.: B14231747
CAS No.: 618856-83-0
M. Wt: 629.8 g/mol
InChI Key: HMZVXXOYKNYMNI-LLINQDLYSA-N
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Description

L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Serine is a non-essential amino acid involved in protein synthesis and various metabolic processes. L-lysine, L-leucine, L-valine, and L-alanine are essential amino acids that contribute to protein structure and function. This peptide sequence is significant in various biological and chemical processes due to its unique composition and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-Serine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-lysine, is activated using coupling reagents such as HBTU or DIC and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-valine, L-leucine, and L-alanine) until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli or yeast), which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- has various scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.

    Biology: Investigated for its role in protein-protein interactions, enzyme activity, and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based drugs, cosmetics, and nutritional supplements.

Mechanism of Action

The mechanism of action of L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, L-Serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Comparison with Similar Compounds

Properties

CAS No.

618856-83-0

Molecular Formula

C29H55N7O8

Molecular Weight

629.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H55N7O8/c1-15(2)12-20(26(40)32-18(7)24(38)35-22(14-37)29(43)44)34-28(42)23(17(5)6)36-27(41)21(13-16(3)4)33-25(39)19(31)10-8-9-11-30/h15-23,37H,8-14,30-31H2,1-7H3,(H,32,40)(H,33,39)(H,34,42)(H,35,38)(H,36,41)(H,43,44)/t18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

HMZVXXOYKNYMNI-LLINQDLYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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